molecular formula C18H20FN3O3 B2820410 N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide CAS No. 941964-56-3

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide

Cat. No.: B2820410
CAS No.: 941964-56-3
M. Wt: 345.374
InChI Key: UTIPKWJGNLNBDS-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a fluorophenyl group, a nitro group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Nitration: Introduction of the nitro group to the benzene ring.

    Amidation: Formation of the benzamide structure.

    Substitution: Introduction of the dimethylamino and fluorophenyl groups.

Each step would require specific reagents and conditions, such as concentrated nitric acid for nitration, amine derivatives for amidation, and appropriate catalysts for substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the dimethylamino or fluorophenyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amine derivative, while substitution reactions could produce a wide range of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)-2-(4-chlorophenyl)ethyl)-2-methyl-3-nitrobenzamide
  • N-(2-(dimethylamino)-2-(4-bromophenyl)ethyl)-2-methyl-3-nitrobenzamide
  • N-(2-(dimethylamino)-2-(4-methylphenyl)ethyl)-2-methyl-3-nitrobenzamide

Uniqueness

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to other halogenated or substituted phenyl groups. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-12-15(5-4-6-16(12)22(24)25)18(23)20-11-17(21(2)3)13-7-9-14(19)10-8-13/h4-10,17H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIPKWJGNLNBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=C(C=C2)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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